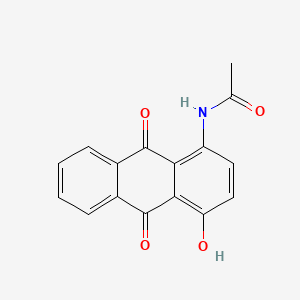

1-Acetamido-4-hydroxyanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-9,10-dioxoanthracen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-8(18)17-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21/h2-7,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXLTVIBKOBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223467 | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7323-62-8 | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetamido-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETAMIDO-4-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NDK8K896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Anthraquinone Derivatives in Contemporary Chemical Sciences

Anthraquinone (B42736) derivatives represent a significant class of organic compounds built upon the core structure of anthraquinone. Their versatile chemical nature has established them as crucial components in a multitude of scientific and industrial fields. Historically, they have been recognized for their vibrant colors, leading to their widespread use as dyes and pigments. Beyond their tinctorial properties, these compounds are of significant interest in medicinal chemistry. Derivatives such as doxorubicin (B1662922) and mitoxantrone (B413) are well-established anticancer agents. nih.gov Their mechanism of action often involves intercalation into DNA and inhibition of enzymes like topoisomerase II. nih.gov

In the realm of materials science, anthraquinone derivatives are being explored for their potential in energy storage solutions, particularly in aqueous redox flow batteries. harvard.eduresearchgate.net Their chemical tunability allows for the modification of their redox potentials, a key factor in battery performance. harvard.edu Furthermore, their ability to generate reactive oxygen species (ROS) under certain conditions has led to investigations into their use in photodynamic therapy and as catalysts. nih.gov The diverse functionalities that can be introduced onto the anthraquinone scaffold, such as hydroxyl and amino groups, significantly influence their chemical and physical properties, including solubility, reactivity, and biological activity. harvard.eduontosight.ai This inherent adaptability ensures that anthraquinone derivatives remain a focal point of research, with ongoing efforts to synthesize novel compounds with tailored properties for specific applications. beilstein-journals.orgnih.gov

Rationale for Focused Academic Inquiry into 1 Acetamido 4 Hydroxyanthraquinone

Diverse Synthetic Routes to this compound and its Anthraquinone Precursors

The synthesis of this compound is intrinsically linked to the broader field of anthraquinone chemistry. The core anthracene-9,10-dione structure can be assembled through various established and novel methods, after which specific functional groups are introduced or modified.

Examination of Established Synthetic Protocols for Anthraquinones

The construction of the fundamental anthraquinone skeleton has been a subject of chemical research for over a century. Two of the most prominent and historically significant methods are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis. nih.gov This method typically involves the reaction of phthalic anhydride with benzene (B151609) or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by a cyclization step through dehydration with concentrated sulfuric acid. nih.govyoutube.com The regioselectivity of this reaction is highly dependent on the substituents present on the benzene ring, allowing for the preparation of a range of anthraquinone derivatives. nih.gov

The Diels-Alder reaction provides another powerful route to the anthraquinone core. nih.govresearchgate.net This cycloaddition reaction, often between a naphthoquinone and a suitable diene, can construct the tricyclic system in a convergent manner. researchgate.net For instance, the reaction between a substituted 1,4-naphthoquinone (B94277) and a diene can lead to the anthraquinone skeleton after an oxidation or aromatization step. This strategy is central to the synthesis of many complex, naturally occurring anthraquinones. researchgate.net

Exploration of Novel Synthetic Pathways

Recent research has focused on developing more efficient, environmentally benign, and versatile methods for synthesizing anthraquinones. One direct precursor to the title compound is 1-Amino-4-hydroxyanthraquinone. The synthesis of this compound can be achieved via the acetylation of 1-Amino-4-hydroxyanthraquinone using acetic anhydride. researchgate.net The synthesis of the amino precursor itself can be accomplished by reacting 1,4-dihydroxyanthraquinone (quinizarin) with an appropriate amine. researchgate.net

Novel synthetic strategies for the anthraquinone core include:

Cycloaddition from p-Benzoquinones: A novel procedure describes the synthesis of anthracene-1,4-diones from p-benzoquinones and myrcene. The reaction proceeds via a cycloaddition followed by an oxidation step, where the presence or absence of a Lewis acid during oxidation determines the final product structure. researchgate.net

One-Pot Heterogeneous Catalysis: A newer approach involves the direct reaction of benzene derivatives with phthalic anhydride using a combination of a Lewis acid and methanesulfonic acid (LAMA) under heterogeneous conditions. This method boasts high yields and shorter reaction times. youtube.com

Cycloaddition/Oxidative Aromatization: A facile strategy for creating polysubstituted anthraquinones involves the reaction of quinones with β-enamino esters. This pathway proceeds through a cycloaddition followed by an oxidative aromatization sequence, offering good yields for various derivatives. google.com

Biosynthesis: Nature constructs the anthraquinone framework through polyketide pathways. researchgate.net In Streptomyces bacteria, for example, polyketide synthase (PKS) complexes catalyze the condensation of acetyl-CoA and malonyl-CoA to form a polyketide precursor, which then cyclizes to form the aromatic rings. researchgate.netcolab.ws These biosynthetic pathways are being harnessed and engineered to produce novel anthracyclinone scaffolds. colab.ws

Strategies for Derivatization and Structural Modification

Once the this compound scaffold or its immediate precursors are obtained, further modifications can be made to fine-tune its properties. These modifications can target the anthraquinone core or the appended functional groups.

Functionalization of the Anthraquinone Core

The anthraquinone nucleus, despite being relatively electron-deficient, can undergo various functionalization reactions. google.com These modifications are crucial for developing new compounds with specific applications.

Nucleophilic and Electrophilic Substitution: The introduction of functional groups can be achieved through aromatic nucleophilic substitution of leaving groups like halogens or nitro groups. google.comnih.gov The reactivity of these leaving groups depends on their position (α or β) on the ring and the reaction conditions. google.com Electrophilic substitutions such as nitration and halogenation are also possible but are less common due to the deactivating nature of the carbonyl groups. nih.gov

Marschalk Reaction: This reaction is a classic method for introducing alkyl or hydroxyalkyl substituents at the β-position of hydroxyanthraquinones. google.com The process involves reacting a hydroxyanthraquinone, such as quinizarin, with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). The substrate is temporarily converted to its leuco form (dihydroanthraquinone), which is more reactive towards alkylation. google.com

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, has been effectively used to introduce aryl or alkyl substituents onto the anthraquinone core. nih.govwikipedia.org For instance, 1-hydroxy-4-iodoanthraquinone can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 4-aryl-1-hydroxyanthraquinones. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated 1-Hydroxyanthraquinones nih.gov

| Starting Material | Boronic Acid | Catalyst | Base | Solvent System | Product | Yield |

| 1-hydroxy-4-iodoanthraquinone | 3,4,5-trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene-water | 1-hydroxy-4-(3,4,5-trimethoxyphenyl)anthraquinone | 95% |

| 1-hydroxy-4-iodoanthraquinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene-water | 1-hydroxy-4-phenylanthraquinone | 92% |

| 1-hydroxy-4-iodoanthraquinone | o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene-water | 1-hydroxy-4-(o-tolyl)anthraquinone | 88% |

| 1-hydroxy-2-bromoanthraquinone | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene-water | 1-hydroxy-2-(4-methoxyphenyl)anthraquinone | 89% |

Modifications of the Acetamido and Hydroxyl Moieties

The acetamido and hydroxyl groups on the 1- and 4-positions are not merely passive substituents; they are reactive handles for further chemical transformations.

The hydroxyl group can undergo several key reactions:

Etherification: The hydroxyl group can be converted into an ether. Williamson etherification, for example, can be used to introduce alkyl chains. The reaction of dihydroxyanthraquinones with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF yields the corresponding alkoxy derivatives. cdnsciencepub.com

Esterification: Phenolic hydroxyl groups can be esterified, although this can be more challenging than with aliphatic alcohols. Fischer-Speier esterification, using an acid catalyst and refluxing with a carboxylic acid, is a standard method. wikipedia.orgchemguide.co.uk

Reaction with Fluorinated Reagents: The hydroxyl group has been shown to react with pentafluoropyridine (B1199360) to yield tetrafluoropyridyl ethers, demonstrating its ability to react with highly electrophilic partners. researchgate.net

The acetamido group also offers avenues for modification:

Hydrolysis: The amide bond of the acetamido group can be hydrolyzed under acidic or basic conditions to revert to the parent 1-amino-4-hydroxyanthraquinone. This amine can then serve as a nucleophile in a variety of subsequent reactions, such as the synthesis of new amides or the formation of triazenes via diazotization. wikipedia.org

Role in Complex Formation: The amide functional group, in conjunction with the anthraquinone moiety, can participate in complex interactions, including chelation with metal ions and hydrogen bonding, which is a key consideration in the design of molecules with specific biological targets. nih.gov

Table 2: Synthesis of Alkoxy-Anthraquinone Derivatives via Etherification cdnsciencepub.com

| Starting Material | Reagent | Conditions | Product |

| 1,4-dihydroxyanthraquinone | 4-methoxybenzyl chloride | K₂CO₃, DMF, reflux, 12h | 1,4-bis(4-methoxybenzyloxy)anthraquinone |

| 1,8-dihydroxyanthraquinone | 4-methoxybenzyl chloride | K₂CO₃, DMF, reflux, 12h | 1,8-bis(4-methoxybenzyloxy)anthraquinone |

| 1,4-dihydroxyanthraquinone | 4-nitrobenzyl bromide | K₂CO₃, DMF, reflux, 12h | 1,4-bis(4-nitrobenzyloxy)anthraquinone |

Advanced Synthetic Techniques and Reaction Conditions

To overcome challenges in anthraquinone synthesis, such as harsh reaction conditions or low efficiency, chemists have developed and applied advanced techniques.

Photocatalysis: The use of light to drive chemical reactions offers mild and selective transformation pathways. An anthraquinone-based covalent organic framework (COF) has been developed as a recyclable photocatalyst for direct hydrogen atom transfer (d-HAT), enabling the functionalization of C-H bonds under visible light. google.com

Light-Mediated Transformations: Specific to nitrogen-containing anthraquinones, light-mediated electrocyclization of tethered precursors has been used to construct aza-anthraquinone natural products. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. It has been applied to the synthesis of anthraquinones, for example, using acetic acid-modified Hβ zeolite as a catalyst. youtube.com

These advanced methods, combined with classical and novel synthetic routes, provide a comprehensive toolbox for the synthesis and derivatization of this compound and related compounds, paving the way for new materials and therapeutic agents.

Theoretical and Computational Chemistry Investigations of 1 Acetamido 4 Hydroxyanthraquinone

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals and the energy differences between them are fundamental to understanding the chemical and physical properties of 1-Acetamido-4-hydroxyanthraquinone. Computational methods are invaluable for elucidating these characteristics.

Density Functional Theory (DFT) Applications

DFT methods are employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its absorption of light. For anthraquinone-based systems, the introduction of substituents like the acetamido and hydroxyl groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method allows for the calculation of excited-state properties, including vertical excitation energies, which correspond to the absorption maxima observed in experimental UV-Vis spectra.

TD-DFT has become a standard method for studying the photophysical and photochemical processes in various molecules due to its balance of computational cost and accuracy. uzh.ch For organic molecules, extensive benchmark studies have shown that certain hybrid functionals within TD-DFT provide reliable results for singlet excited states. nih.gov These calculations are crucial for predicting the color of the compound and understanding its potential as a dye or pigment. The calculated absorption and emission spectra for anthraquinone (B42736) derivatives using TD-DFT have shown good agreement with experimental data. nih.gov

Photophysical Properties and Excited-State Dynamics

The fate of this compound after it absorbs light is governed by a series of complex photophysical and photochemical processes. Computational studies are essential for mapping out these intricate pathways. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

One of the most significant photochemical processes for this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen within the same molecule upon electronic excitation.

Computational studies using TD-DFT have been pivotal in elucidating the mechanism of ESIPT in anthraquinone derivatives. nih.gov These studies have shown that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer. nih.govnih.gov The ESIPT process leads to the formation of a transient keto-tautomer, which has a different electronic structure and often emits fluorescence at a longer wavelength (a large Stokes shift) compared to the initial enol form. The energy barrier for this proton transfer can be calculated, and for some anthraquinone derivatives, the process is essentially barrierless in the excited state. nih.gov

Influence of Solvent Polarity on Photophysical Processes

The surrounding environment, particularly the polarity of the solvent, can have a profound impact on the photophysical behavior of this compound. nih.govresearchgate.net Computational models that include solvent effects are therefore crucial for a realistic description of these processes. chemrxiv.org

Studies have shown that solvent polarity can influence the relative energies of the ground and excited states, as well as the energy barrier for ESIPT. nih.gov For some related systems, increasing solvent polarity has been observed to decrease the rate of internal conversion, a non-radiative decay process. rsc.org In the case of anthraquinone derivatives that can undergo ESIPT, polar solvents, especially those capable of forming hydrogen bonds, can compete with the intramolecular hydrogen bond. nih.gov This can lead to a weakening of the intramolecular hydrogen bond and an increase in the energy barrier for ESIPT, thereby inhibiting the process. nih.gov This inhibitory effect has been demonstrated by the attenuation of the keto emission in the presence of water. nih.gov

Intramolecular Hydrogen Bonding (IHB) Dynamics and Photostabilization

The intramolecular hydrogen bond (IHB) between the hydroxyl group at position 4 and the adjacent carbonyl group at position 9 is a key structural feature of this compound. ontosight.ai This hydrogen bond plays a critical role in the molecule's photostability.

Upon absorption of light, the ESIPT process, facilitated by the IHB, provides a rapid and efficient pathway for the dissipation of the absorbed energy. nih.gov After the proton transfer, the resulting keto-tautomer can return to the ground state non-radiatively or via fluorescence, after which a rapid back-proton transfer restores the original enol form. This cyclic process allows the molecule to dissipate harmful UV radiation as heat without undergoing permanent chemical change, which is the basis of its photostabilizing properties. Computational studies have confirmed the strengthening of the IHB in the excited state, which is a key driver for the ESIPT process. nih.govnih.gov The dynamics of this hydrogen bond are fundamental to the molecule's ability to act as a photostabilizer. nih.gov

Data Tables

Table 1: Calculated Photophysical Properties of a Related Anthraquinone Derivative (1-hydroxyanthraquinone) from a TD-DFT Study

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | ~405 nm | Ethanol | nih.gov |

| Emission Maximum (λ_em, Keto) | ~550 nm | Ethanol | nih.gov |

| ESIPT Energy Barrier | "Barrierless" | N/A | nih.gov |

Note: This data is for a closely related compound and is presented to illustrate the typical outputs of computational studies on such systems.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations have become an indispensable tool for interpreting and predicting the spectroscopic properties of complex organic molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a favorable balance between computational cost and accuracy. nih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with Pople-style basis sets like 6-311++G(d,p) are frequently employed to optimize the molecular geometry and calculate various spectroscopic parameters. nih.gov

The electronic absorption spectra (UV-Vis) of anthraquinone derivatives are governed by π→π* and n→π* transitions within the conjugated system. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state energies, which correspond to the wavelengths of maximum absorption (λmax). nih.gov These calculations provide insights into the electronic structure and the nature of the transitions, corroborating experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise chemical environment of atoms in a molecule. The Gauge-Including Atomic Orbital (GIAO) method is widely used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com The accuracy of these predictions depends significantly on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Comparing calculated chemical shifts with experimental data is a powerful approach for confirming molecular structures.

Table 1: Computational Methods for Spectroscopic Parameters

| Spectroscopic Parameter | Computational Method | Typical Functional/Basis Set | Information Obtained |

|---|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT, Potential Energy Distribution (PED) | B3LYP / 6-311G(d,p) | Bond vibrations, functional group identification, structural fingerprint. nih.govresearchgate.net |

| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP / 6-311++G(d,p) | Absorption wavelengths (λmax), nature of electronic transitions (e.g., π→π*). nih.gov |

| NMR Chemical Shifts | DFT with Gauge-Including Atomic Orbital (GIAO) | mPW1PW91 / 6-311+G(2d,p) | Chemical environment of ¹H and ¹³C nuclei, structural elucidation. nih.govmdpi.com |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its chemical behavior and biological activity. The molecule's conformation is largely dictated by the orientation of the acetamido group at the C1 position and the hydroxyl group at the C4 position relative to the rigid anthraquinone core. ontosight.ai

A defining feature of this compound is the presence of strong intramolecular hydrogen bonds. These interactions significantly stabilize the molecular structure. Two key intramolecular hydrogen bonds are expected:

Between the hydrogen atom of the 4-hydroxyl group and the oxygen atom of the adjacent C9-carbonyl group.

Between the hydrogen atom of the 1-acetamido group (-NH) and the same C9-carbonyl oxygen.

Studies on highly similar molecules, such as 1,4-dihydroxyanthraquinone (quinizarin) and 1-amino-4-hydroxy-9,10-anthraquinone, confirm the presence of these types of strong, resonance-assisted hydrogen bonds which create quasi-aromatic chelate rings. nih.govacs.org

Computational methods are essential for characterizing these interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and quantify the strength of hydrogen bonds by examining the interaction energy between the donor (e.g., O-H or N-H) and acceptor (C=O) orbitals. nih.gov For 1-amino-4-hydroxy-9,10-anthraquinone, NBO analysis has been used to confirm the presence and nature of its two intramolecular hydrogen bonds. nih.gov

Beyond the single molecule, intermolecular interactions govern the packing in the solid state and interactions with biological targets. These forces include:

Intermolecular Hydrogen Bonding: The hydroxyl and acetamido groups can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as acceptors, leading to the formation of complex networks in the crystal lattice.

π-π Stacking: The large, planar aromatic system of the anthraquinone core facilitates stacking interactions between adjacent molecules.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. dntb.gov.ua QTAIM analyzes the topology of the electron density to define atomic basins and locate bond critical points, revealing the nature of the interactions (e.g., covalent vs. electrostatic). dntb.gov.ua NCI plots provide a visually intuitive map of attractive and repulsive non-covalent interactions within a molecular system.

Table 2: Analysis of Molecular Interactions

| Interaction Type | Computational Method | Key Findings |

|---|---|---|

| Intramolecular Hydrogen Bonding | Geometry Optimization (DFT), Natural Bond Orbital (NBO) Analysis | Stabilization of planar conformation, formation of chelate rings, quantification of interaction energy. nih.gov |

| Intermolecular Hydrogen Bonding | Hirshfeld Surface Analysis, Crystal Structure Prediction | Identification of primary packing motifs in the solid state. semanticscholar.org |

| π-π Stacking | Hirshfeld Surface Analysis, Energy Framework Calculations | Analysis of stacking geometries and their contribution to crystal stability. semanticscholar.org |

| General Non-Covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Plots | Visualization and characterization of the nature and strength of various weak interactions. dntb.gov.ua |

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-acetamido-4-hydroxyanthraquinone. While specific spectral data for this compound is not extensively detailed in the public domain, the expected ¹H and ¹³C NMR spectra can be inferred from the analysis of closely related anthraquinone (B42736) derivatives.

In ¹H NMR, the protons on the aromatic rings would exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing quinone and acetamido groups. The protons of the unsubstituted ring would likely appear as a complex multiplet. The protons on the substituted ring will show distinct signals influenced by the acetamido and hydroxyl groups. The N-H proton of the acetamido group would likely appear as a singlet, and its chemical shift could be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding. The methyl protons of the acetamido group would resonate in the upfield region, typically around 2.0-2.5 ppm.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbons of the quinone moiety appearing at the most downfield shifts (around 180-190 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts dictated by the electronic effects of the substituents. The carbon of the methyl group in the acetamido substituent would be found in the upfield region of the spectrum. Quantitative NMR (qNMR) has been used to confirm the purity of commercial samples of this compound, indicating a purity of over 98.0%. tcichemicals.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 9.0 |

| NH (Amide) | Variable (solvent dependent) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Quinone) | 180 - 190 |

| C=O (Amide) | 168 - 172 |

| Aromatic C | 110 - 150 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the nature of hydrogen bonding interactions. nih.gov

The IR spectrum is expected to show characteristic absorption bands. Strong bands corresponding to the C=O stretching vibrations of the quinone moiety would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The C=O stretch of the amide group (Amide I band) is also expected in this region. The N-H stretching vibration of the amide group would likely be observed around 3300-3500 cm⁻¹, and its position and shape can provide insights into hydrogen bonding. The O-H stretching vibration of the hydroxyl group would also appear in this high-frequency region, often as a broad band due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. nih.gov While C=O stretches are typically weak in Raman spectra, the aromatic ring vibrations are often strong, providing a characteristic fingerprint for the anthraquinone core. The interplay between IR and Raman intensities for various vibrational modes can offer a more complete picture of the molecular symmetry and electronic structure. For instance, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis absorption spectroscopy reveals the electronic transitions within the this compound molecule. Anthraquinones generally display multiple absorption bands in the UV-Vis region. nih.gov These typically include π → π* transitions at shorter wavelengths (220–350 nm) and a weaker n → π* transition at longer wavelengths, often extending into the visible region (around 400 nm). nih.gov

The presence of the hydroxyl and acetamido groups, which act as auxochromes, significantly influences the absorption spectrum. These substituents can cause a bathochromic (red) shift of the absorption bands compared to the parent anthraquinone molecule. nih.gov The position and intensity of these bands are also sensitive to the solvent polarity, with more polar solvents often leading to further shifts. nih.gov For instance, in related hydroxyanthraquinones, intramolecular hydrogen bonding between the hydroxyl group and a neighboring quinone oxygen leads to a significant red shift in the absorption maximum. nih.govphotonics.ru

While many anthraquinone derivatives are fluorescent, the emission properties of this compound are not widely reported. However, studies on similar anthraquinone compounds show that they can exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on the molecular structure and environment. researchgate.netnih.gov For example, 1,4-dihydroxyanthraquinone is known to be a fluorescent sensor. nih.gov The fluorescence of anthraquinone derivatives is often influenced by factors such as solvent, pH, and the presence of metal ions. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Hydroxyanthraquinones

| Compound Type | Typical λmax (nm) | Transition Type |

|---|---|---|

| Anthraquinone | ~325 | π → π* |

| ~405 | n → π* |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The exact mass of the compound is calculated to be 281.068817 amu. chemsrc.com HRMS provides a highly accurate mass measurement, which can confirm the molecular formula C₁₆H₁₁NO₄. ncats.io

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern that provides further structural information. Common fragmentation pathways for anthraquinone derivatives involve the loss of CO groups from the quinone ring. For this compound, fragmentation of the acetamido group is also expected, such as the loss of the acetyl group (CH₃CO) or the entire acetamido group. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. Techniques like electrospray ionization (ESI) are often employed for the analysis of such compounds. photonics.ru

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Elucidation

For example, the crystal structure of N-{2-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}-N,N-dimethylbutan-1-aminium chloride monohydrate, a derivative of 1-aminoanthraquinone, revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net In the solid state, anthraquinone derivatives often exhibit significant intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For this compound, it is anticipated that the hydroxyl and acetamido groups would be actively involved in forming a network of intermolecular hydrogen bonds, influencing the crystal packing. researchgate.net The anthraquinone core is expected to be largely planar, and π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a crucial role in stabilizing the crystal lattice. researchgate.net

Structure Activity Relationship Sar Studies in in Vitro Biological Contexts

Correlating Structural Modifications with In Vitro Biological Activities

Rational Design of Derivatives for Modulated Biological Potency

The rational design of derivatives of 1-Acetamido-4-hydroxyanthraquinone for enhanced or modulated biological potency remains a largely theoretical exercise due to the lack of foundational in-vitro SAR data. The process of rational drug design relies on a clear understanding of the target and how the lead compound interacts with it. For other anthraquinones, derivatives have been designed to target specific biological entities like topoisomerase II or to act as allosteric inhibitors of enzymes such as phosphoglycerate mutase 1 (PGAM1). nih.govnih.gov These design strategies often involve creating analogs that can form specific bonds or interactions with the active site of the target protein. nih.gov In the absence of identified biological targets and detailed interaction studies for this compound, the rational design of its derivatives is speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. For other classes of anthraquinone (B42736) derivatives, 3D-QSAR models have been successfully developed to elucidate the relationship between their structural features and biological activities, such as their estrogenic potential or their ability to inhibit enzymes like PGAM1. researchgate.netnih.gov These models use descriptors like molecular shape, electronic properties, and hydrophobicity to build a mathematical relationship with biological activity. researchgate.netnih.gov This, in turn, can guide the design of new, more potent compounds. nih.gov However, the development of a robust QSAR model for this compound and its derivatives is contingent on having a substantial dataset of compounds with measured biological activities, which is currently not available in the public domain. The successful application of QSAR requires a series of analogs with diverse structural modifications and their corresponding biological data to establish a statistically significant correlation.

Applications in Advanced Materials Science

Functional Dyes for Specific Applications

The compound's chromophoric anthraquinone (B42736) core is the basis for its use as a functional dye. The attached functional groups modulate its electronic properties, influencing its interaction with light and its stability, which can be tailored for specific high-performance applications.

Anthraquinone-based dyes have been investigated as potential photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their broad and intense absorption spectra in the visible light region. researchgate.netdiva-portal.org The fundamental role of a sensitizer (B1316253) in a DSSC is to absorb solar photons and inject the resulting photoexcited electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). nih.gov For a dye to be effective, it must meet several criteria, including strong light absorption across the visible spectrum, high molar extinction coefficients, and appropriate energy levels to facilitate efficient electron injection into the semiconductor and subsequent regeneration by the electrolyte. nih.gov

However, research on several anthraquinone dyes has shown that despite their promising light-absorbing characteristics, they exhibit very low performance as DSSC sensitizers. researchgate.netdiva-portal.org Studies employing transient absorption kinetics, fluorescence lifetime measurements, and density functional theory (DFT) calculations have sought to understand this poor performance. researchgate.net The primary reason is believed to be the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework, which may hinder the efficient injection of electrons from the excited dye molecule into the semiconductor's conduction band. diva-portal.org This suggests that while the core structure of compounds like 1-Acetamido-4-hydroxyanthraquinone is suitable for light harvesting, modifications would be necessary to improve electron injection efficiency for viable DSSC applications.

The inherent fluorescence of the anthraquinone scaffold can be modulated by its substituents, making derivatives like this compound candidates for fluorescent indicators and probes. A closely related compound, 1-Amino-4-hydroxyanthraquinone (B1669015), is known for its use as a red fluorescent indicator. medchemexpress.com The fluorescence properties of these molecules are governed by the nature of the functional groups and their interaction with the environment.

The development of fluorescent probes often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). For this compound, the presence of the electron-donating hydroxyl and acetamido groups on the electron-accepting anthraquinone core creates an ICT character. Changes in the local environment, such as polarity or the binding of an analyte, can alter the efficiency of the ICT process, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is the foundation for creating probes that can selectively detect ions or biomolecules. mdpi.comfrontiersin.org

A critical requirement for dyes used in optical devices and other long-term applications is photostability. The photodegradation of organic dyes is often an irreversible process that limits their functional lifetime. rsc.org Anthraquinone derivatives have been a subject of research to develop more photostable colorants. Studies on various anthraquinone derivatives doped into a poly(methyl methacrylate) (PMMA) polymer matrix have shown that some exhibit partially reversible photodegradation, a phenomenon also known as self-healing. rsc.org

Research has explored several potential photochemical mechanisms for the degradation and recovery of anthraquinone-based dyes, including:

Photoinduced Intramolecular Proton Transfer (IPT): An absorbed photon can cause a proton to transfer from a hydroxyl or amine group to an adjacent carbonyl group, forming a tautomer. This new state may be non-fluorescent or have different absorption properties. rsc.org

Reversible Photocycloaddition: The dye molecule in an excited state may react with residual monomers in the polymer matrix to form a metastable complex. This complex can later decompose, returning the dye to its original state. rsc.org

By systematically studying how different substituent groups on the anthraquinone core affect photostability and recovery characteristics, researchers aim to establish structure-property relationships to guide the design of new, highly photostable colorants. rsc.org

Chemical Sensing Devices and Probes

The functional groups of this compound are sensitive to their chemical surroundings, enabling the design of sensors that respond to specific analytes or environmental conditions like pH.

The acetamido (-NHCOCH₃) and hydroxyl (-OH) groups of this compound possess acidic protons that can engage in hydrogen bonding with anions. In the presence of sufficiently basic anions, such as fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), these protons can be partially or fully removed (deprotonation). This interaction alters the internal charge transfer (ICT) characteristics of the molecule, causing a change in the electronic structure and, consequently, a change in its light absorption or emission properties.

This principle allows for the design of:

Colorimetric Sensors: The deprotonation or strong hydrogen bonding interaction leads to a shift in the absorption spectrum, resulting in a visible color change that can be detected by the naked eye.

Fluorometric Sensors: The interaction with the anion can either quench the existing fluorescence or enhance it, providing a "turn-off" or "turn-on" signal that can be measured with high sensitivity.

While specific studies on this compound as an anion sensor are not prevalent, its structure provides the necessary components—a signaling chromophore and an anion binding site—for such applications.

The acidic hydroxyl group and the basic properties of the carbonyl and acetamido groups make this compound inherently sensitive to pH. researchgate.net

In acidic solutions, the nitrogen atom of the acetamido group or the carbonyl oxygens could become protonated.

In basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion.

These protonation and deprotonation events significantly impact the molecule's electronic conjugation and intramolecular charge transfer pathways. The result is a distinct change in the compound's absorption and fluorescence spectra at different pH values. This pH-dependent optical response allows it to function as a pH indicator, changing color or fluorescence intensity as the proton concentration in its environment changes. This property is analogous to how other organic molecules with pH-sensitive functional groups are used in pH sensing applications. researchgate.netnih.gov

Data Tables

Table 1: Summary of Applications and Key Functional Groups

| Application Area | Relevant Functional Groups | Principle of Operation | Status |

| Dye-Sensitized Solar Cells (DSSCs) | Anthraquinone Core, -OH, -NHCOCH₃ | Light absorption (harvesting) by the chromophore. | Investigated, but low efficiency reported for the class. researchgate.netdiva-portal.org |

| Fluorescent Indicators | Anthraquinone Core, -OH, -NHCOCH₃ | Environment-sensitive Intramolecular Charge Transfer (ICT) leading to changes in fluorescence. | High potential; related compounds used as indicators. medchemexpress.com |

| Photostable Colorants | Anthraquinone Core and Substituents | Resistance to photochemical degradation; potential for reversible self-healing mechanisms. | Actively researched for derivative compounds. rsc.org |

| Anion Sensors | -OH, -NHCOCH₃ (Binding Sites) | Hydrogen bonding or deprotonation by anions alters the ICT pathway, causing a colorimetric/fluorometric signal. | Potential application based on molecular structure. |

| pH Sensors | -OH (Acidic), -NHCOCH₃ (Basic) | Protonation/deprotonation at different pH values alters the electronic structure and optical properties. | High potential based on functional group chemistry. researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of anthraquinone (B42736) derivatives, offering powerful separation capabilities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 1-Acetamido-4-hydroxyanthraquinone, particularly for purity assessment. Commercial suppliers often cite HPLC as a method for quality control, indicating its reliability for this compound. nih.govujpronline.comchemrevlett.com For the broader class of hydroxyanthraquinones, reversed-phase HPLC is a common and effective approach. nih.govcabidigitallibrary.org

A typical HPLC system for the analysis of anthraquinone derivatives would involve a C18 column as the stationary phase. cabidigitallibrary.org The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, which may be acidified with formic acid to improve peak shape and resolution. cabidigitallibrary.orgrsc.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths corresponding to the chromophore of the anthraquinone structure. chemrevlett.comcabidigitallibrary.org For instance, in the analysis of similar compounds in rhubarb, detection was carried out at 445 nm. chemrevlett.com The use of a fluorescence detector can also enhance sensitivity for certain anthraquinones. nih.gov

Table 1: Illustrative HPLC Parameters for Anthraquinone Analysis

| Parameter | Typical Conditions |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water, often with formic acid |

| Detector | Diode Array Detector (DAD), UV-Vis, or Fluorescence |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be applied to the analysis of anthraquinone derivatives, although it may require derivatization for non-volatile or polar compounds. oup.com The analysis of anthraquinones in complex matrices like rhubarb has been successfully demonstrated using GC coupled with mass spectrometry (GC-MS). oup.com For the analysis of this compound, which possesses a hydroxyl group, derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) derivative, could enhance its passage through the GC column. oup.com An all-glass system and light liquid loadings on the column are recommended for good performance. oup.com

Hyphenated Techniques (e.g., HPLC-UV-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the unambiguous identification and quantification of this compound, especially in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), offers high sensitivity and selectivity. rsc.org This technique is particularly useful for the targeted quantitative analysis of multiple anthraquinone derivatives simultaneously. rsc.org The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides excellent specificity for quantification. rsc.org For substituted anthraquinones, a mobile phase of methanol and aqueous ammonium (B1175870) acetate (B1210297) has been used. ujpronline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. It has been effectively used for the qualitative analysis of compositions of anthraquinone working solutions and for the quantification of anthraquinone derivatives in herbal medicines. oup.comnih.govchrom-china.com The electron impact (EI) ionization mode in GC-MS provides characteristic fragmentation patterns that can be used for structural elucidation and confirmation. oup.com

Table 2: Hyphenated Techniques for Anthraquinone Analysis

| Technique | Application | Key Advantages |

| HPLC-UV-MS | Identification and quantification of anthraquinones in complex matrices. | Provides both UV-Vis spectral data and mass information for confident peak identification. |

| GC-MS | Qualitative and quantitative analysis of volatile and derivatized anthraquinones. | Offers high chromatographic resolution and provides structural information from mass spectra. |

| HPLC-MS/MS | Targeted quantitative analysis with high sensitivity and selectivity. | Superior for trace-level quantification in complex samples using modes like MRM. rsc.org |

Quantitative Spectroscopic Methods (e.g., Quantitative 1H NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful absolute method for the purity determination of organic compounds, including this compound. nih.govujpronline.comchemrevlett.com Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself for quantification, but instead uses an internal standard of known purity and concentration. unsw.edu.au

In a typical ¹H qNMR experiment, a known amount of the sample and a certified internal standard are dissolved in a deuterated solvent. The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard. ox.ac.uk This method is advantageous as it directly assesses the analyte of interest in terms of both structural consistency and quantity. unsw.edu.au For anthraquinone derivatives, ¹H NMR spectroscopy has been used for the standard-free qualitative and quantitative analysis in plant extracts. mdpi.com

Electroanalytical Methods for Redox Characterization

Electroanalytical methods, such as cyclic voltammetry, are well-suited for characterizing the redox properties of anthraquinone derivatives. rsc.org The anthraquinone core is electrochemically active, undergoing reversible reduction and oxidation processes. The redox potential is influenced by the nature and position of substituents on the anthraquinone framework.

A study on various anthraquinone derivatives using cyclic voltammetry in an organic solvent like N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) has demonstrated the ability to determine their reduction potentials. rsc.org Such studies provide valuable insights into the electronic properties of this compound and can be correlated with its chemical reactivity and potential applications in areas like organic electronics or as a redox mediator.

Future Research Perspectives and Challenges

Unexplored Synthetic Pathways and Derivatization Strategies

Future synthetic research on 1-Acetamido-4-hydroxyanthraquinone is poised to explore more efficient and versatile methodologies, as well as novel derivatization strategies to expand its chemical space and functional applications. Current synthetic routes, while established, may be amenable to optimization through the application of modern catalytic systems and flow chemistry techniques, which could lead to higher yields, reduced reaction times, and improved sustainability profiles.

A significant area for future exploration lies in the development of novel derivatization strategies. The anthraquinone (B42736) scaffold offers multiple sites for modification, including the aromatic rings and the acetamido and hydroxyl functional groups. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents onto the aromatic backbone, thereby modulating the electronic and steric properties of the molecule. researchgate.net Furthermore, the acetamido group can be hydrolyzed to the corresponding amine, which can then serve as a handle for a wide array of functionalization reactions, including amide bond formation, reductive amination, and the synthesis of sulfonamides. kcl.ac.uk These derivatization approaches could lead to the generation of libraries of novel this compound analogs with tailored properties for specific applications.

Deeper Elucidation of Excited-State Mechanisms and Photophysical Phenomena

A deeper understanding of the excited-state dynamics and photophysical properties of this compound is crucial for its potential application in areas such as photodynamic therapy, photocatalysis, and organic light-emitting diodes (OLEDs). nih.gov The photophysical behavior of anthraquinone derivatives is known to be highly sensitive to their substitution pattern and environment. mdpi.com

Future research should focus on a comprehensive investigation of the excited-state intramolecular proton transfer (ESIPT) process, which is likely to occur in this molecule due to the presence of the hydroxyl and carbonyl groups in close proximity. Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion spectroscopy, can provide invaluable insights into the kinetics and mechanism of ESIPT. rsc.org Moreover, the influence of the acetamido group on the photophysical properties, including fluorescence quantum yields and lifetimes, needs to be systematically studied. nih.gov The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group can significantly impact the energy levels of the excited states and the rates of radiative and non-radiative decay processes.

Expanding the Scope of In Vitro Biological Target Identification

While some anthraquinone derivatives have been investigated for their biological activities, the specific biological targets of this compound remain largely unexplored. A broad-based screening approach against a diverse panel of biological targets is warranted to uncover its full therapeutic potential.

Future studies should involve high-throughput screening against various cancer cell lines to assess its cytotoxic and antiproliferative activities. nih.gov Mechanistic studies should then be undertaken to identify the specific cellular pathways and molecular targets that are modulated by the compound. For instance, its potential to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases, should be investigated. researchgate.netnih.gov Furthermore, given the structural similarities of anthraquinones to known inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, the antibacterial potential of this compound should also be explored. nih.gov The application of chemoproteomics and other target identification technologies could be instrumental in pinpointing its direct protein interaction partners within the cell.

Development of Novel Functional Materials and Sensing Platforms

The unique electronic and optical properties of the anthraquinone core make it an attractive building block for the development of novel functional materials and sensing platforms. rsc.orgrsc.org The ability of anthraquinones to undergo reversible redox reactions has led to their investigation as electrode materials in organic batteries. nih.govresearchgate.net Future research could explore the incorporation of this compound into polymer backbones or its deposition as thin films for applications in organic field-effect transistors (OFETs) and other organic electronic devices. rsc.org

Furthermore, the strategic functionalization of this compound could lead to the development of selective chemosensors. The introduction of specific recognition motifs could enable the detection of various analytes, such as metal ions, anions, and biologically relevant molecules, through changes in its absorption or fluorescence properties. The design of such sensors would require a detailed understanding of the host-guest interactions and the signaling mechanism upon analyte binding.

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental studies offers a powerful synergistic approach to accelerate the discovery and development of new this compound derivatives with desired properties. aip.orgrsc.orgnih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption spectra, and excited-state properties of novel analogs, thereby guiding synthetic efforts towards compounds with optimized photophysical characteristics. aip.orguclouvain.be

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Acetamido-4-hydroxyanthraquinone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves substituting the hydroxyl group at the 4-position of 1,4-dihydroxyanthraquinone with an acetamido group via nucleophilic substitution. For instance, reacting 1,4-dihydroxyanthraquinone with acetamide in the presence of a dehydrating agent (e.g., sulfuric acid) under controlled temperature (80–100°C) can yield the target compound. Optimization may include varying solvent polarity, reaction time, and catalyst selection to improve yield . Parallel purification techniques like column chromatography or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation typically employs a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., distinguishing acetamido methyl protons at ~2.1 ppm) and aromatic signals from the anthraquinone backbone.

- FT-IR : Confirming the presence of carbonyl (C=O) stretches (~1670 cm⁻¹ for anthraquinone and ~1650 cm⁻¹ for acetamido).

- HPLC-MS : To verify molecular ion peaks ([M+H]⁺) and assess purity (>95%).

Cross-referencing with literature data for analogous anthraquinones (e.g., 1-Benzamido-4-hydroxyanthraquinone) ensures accuracy .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at ambient temperatures (20–25°C) to prevent photodegradation and moisture absorption. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, with periodic HPLC analysis to monitor purity. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., varying acetamido/hydroxy group positions).

- Use standardized bioassays (e.g., cytotoxicity via MTT assay, ROS generation assays) under controlled conditions (pH, temperature, cell lines).

- Compare results with structurally related compounds (e.g., 2-Hydroxy-9,10-anthraquinone) to isolate electronic or steric effects .

Q. What experimental and computational strategies are effective for studying tautomerism in this compound?

- Methodological Answer :

- Experimental : Use temperature-dependent NMR to observe proton exchange rates or UV-Vis spectroscopy to monitor tautomeric equilibria in solvents of varying polarity.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can predict stable tautomers and transition states. Compare computed NMR chemical shifts with experimental data to validate models .

Q. How can researchers design experiments to investigate the electrochemical behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Perform in aprotic solvents (e.g., DMF) with a supporting electrolyte (e.g., TBAPF₆) to observe redox peaks. Compare with anthraquinone analogs to assess electron-withdrawing/donating effects of the acetamido group.

- Spectroelectrochemistry : Couple CV with UV-Vis to correlate redox states with spectral changes.

- Controlled Potential Electrolysis : Isolate intermediates for further characterization (e.g., EPR for radical species) .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in synthesizing this compound?

- Answer : Document all variables (solvent grade, catalyst purity, reaction vessel geometry) and use statistical tools (e.g., Design of Experiments) to identify critical parameters. Validate protocols via independent replication in different labs. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. What analytical frameworks are recommended for interpreting conflicting spectral data in anthraquinone derivatives?

- Answer : Apply multi-technique corroboration:

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC).

- Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.

- Reference computational predictions (e.g., IR frequencies from DFT) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.